molecular formula C7H3Br2FN2 B14757725 3,5-Dibromo-6-fluoro-1H-indazole

3,5-Dibromo-6-fluoro-1H-indazole

Cat. No.: B14757725
M. Wt: 293.92 g/mol
InChI Key: NZSNYWHCONJQGD-UHFFFAOYSA-N
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Description

3,5-Dibromo-6-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of bromine and fluorine atoms in the 3,5 and 6 positions, respectively, makes this compound particularly interesting for chemical synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-6-fluoro-1H-indazole typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-fluoroaniline.

    Bromination: The precursor undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 5 positions.

    Cyclization: The brominated intermediate is then subjected to cyclization reactions to form the indazole ring. This can be achieved using various cyclization agents and conditions, such as copper-catalyzed cyclization or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, often optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-6-fluoro-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,5-Dibromo-6-fluoro-1H-indazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anticancer, anti-inflammatory, and antimicrobial drugs.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3,5-Dibromo-6-fluoro-1H-indazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic efficacy.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-1H-indazole: Lacks the fluorine atom at the 6 position.

    6-Fluoro-1H-indazole: Lacks the bromine atoms at the 3 and 5 positions.

    3,5-Dichloro-6-fluoro-1H-indazole: Contains chlorine atoms instead of bromine.

Uniqueness

3,5-Dibromo-6-fluoro-1H-indazole is unique due to the combination of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H3Br2FN2

Molecular Weight

293.92 g/mol

IUPAC Name

3,5-dibromo-6-fluoro-2H-indazole

InChI

InChI=1S/C7H3Br2FN2/c8-4-1-3-6(2-5(4)10)11-12-7(3)9/h1-2H,(H,11,12)

InChI Key

NZSNYWHCONJQGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C(NN=C21)Br)Br)F

Origin of Product

United States

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